4-Fluoro-2-nitro-1-(trichloromethoxy)benzene
CAS No.: 1404194-64-4
Cat. No.: VC2712805
Molecular Formula: C7H3Cl3FNO3
Molecular Weight: 274.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1404194-64-4 |
|---|---|
| Molecular Formula | C7H3Cl3FNO3 |
| Molecular Weight | 274.5 g/mol |
| IUPAC Name | 4-fluoro-2-nitro-1-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H |
| Standard InChI Key | NJOAACQTCGEKIG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene (C₇H₃Cl₃FNO₃) features a benzene ring with four substitutions: a fluorine atom at the para position (C-4), a nitro group at the ortho position (C-2), and a trichloromethoxy group (OCCl₃) at position C-1. This arrangement of electron-withdrawing groups creates a molecule with interesting electronic distribution and chemical behavior.
Physical Properties
While specific empirical data for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is limited in the provided research materials, its physical properties can be reasonably inferred from structurally similar fluorinated and nitrated aromatic compounds. Fluorinated aromatic compounds typically appear as crystalline solids with distinct melting points, as observed with related compounds such as 1-Fluoro-4-[(E)-2-nitrovinyl]benzene which exhibits a well-defined crystalline structure . The presence of the trichloromethoxy and nitro groups would likely enhance the compound's density compared to simpler fluorinated aromatics.
Structural Characteristics
Synthetic Methodologies
Nitration of Fluorinated Precursors
One plausible synthetic approach would involve the nitration of 4-fluoro-1-(trichloromethoxy)benzene. This would follow similar principles to the preparation of other nitrated fluorobenzenes. The regioselectivity of nitration would be influenced by the existing fluorine and trichloromethoxy substituents, with the nitro group preferentially entering the ortho position relative to the trichloromethoxy group due to its directing effects.
Halogenation and Substitution Reactions
Another potential route could involve the transformation of amino groups to halogen substituents via diazotization reactions, similar to how 2-fluoro-4-nitroaniline is converted to 2-fluoro-4-nitrobromobenzene as described in the synthesis of 2-fluoro-4-nitrobenzonitrile . In our target compound, such methodologies could be adapted to introduce the trichloromethoxy group at the appropriate position.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, which have proven effective for other fluorinated compounds, might serve as an alternative synthetic approach. For instance, the synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene employs 1-bromo-4-fluorobenzene with palladium acetate, tetrabutylammonium bromide, and cesium carbonate in DMF . Similar coupling strategies could potentially be adapted for introducing the trichloromethoxy group to a suitably functionalized fluoronitrobenzene precursor.
Chemical Reactivity and Properties
Electronic Effects
The electronic properties of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene would be significantly influenced by its substituents. The fluorine atom, nitro group, and trichloromethoxy moiety are all electron-withdrawing, creating an electron-deficient aromatic system. This electronic configuration would impact the compound's reactivity in various chemical transformations.
Hydrogen Bonding and Intermolecular Interactions
Based on crystal structure analyses of related compounds, 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene would likely participate in specific intermolecular interactions. For example, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene demonstrates C—H⋯O interactions forming C(5) chains along the crystallographic c-axis . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibit hydrogen bonding interactions that significantly influence their crystal packing arrangements .
The following table presents predicted intermolecular interactions for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene based on structural analogies:
| Interaction Type | Participating Groups | Potential Effect |
|---|---|---|
| C—H⋯O Hydrogen Bonding | Aromatic C—H and Nitro O | Formation of supramolecular chains |
| Halogen Bonding | Cl (from CCl₃) and Electron Donors | Stabilization of crystal packing |
| π-π Stacking | Aromatic Rings | Planar molecular arrangement |
| Dipole-Dipole Interactions | Nitro and CCl₃ Groups | Influence on crystal morphology |
Applications in Medicinal Chemistry and Synthesis
Material Science Applications
The unique electronic properties and intermolecular interactions of compounds like 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene suggest potential applications in materials science. The presence of strong dipole moments and potential for directed crystallization could make such compounds interesting candidates for electronic materials or liquid crystals.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show a complex pattern for the three aromatic protons, with coupling to both the fluorine atom and adjacent protons. The ¹⁹F NMR would show a characteristic signal for the para-fluorine, while ¹³C NMR would display splitting patterns due to C-F coupling. Related fluorinated compounds are often characterized using such techniques, as seen in the analysis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Infrared Spectroscopy
The IR spectrum would feature characteristic absorption bands for the nitro group (asymmetric and symmetric NO₂ stretching around 1530 and 1350 cm⁻¹), the trichloromethoxy group (C-O stretching around 1200-1100 cm⁻¹), and C-F stretching (typically around 1250-1100 cm⁻¹).
X-ray Crystallography
X-ray crystallography would provide definitive structural information about 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene, including bond lengths, angles, and intermolecular packing arrangements. Similar analyses of related compounds, such as 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, reveal important details about molecular conformation and crystal packing . For instance, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide crystallizes in the triclinic space group P with one molecule in the asymmetric unit and exhibits specific torsion angles and hydrogen bonding patterns .
Structure-Activity Relationships
Electronic and Steric Effects
The substitution pattern in 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene creates a unique electronic environment that would influence its chemical behavior and potential biological activity. The electron-withdrawing nature of all three substituents (F, NO₂, and OCCl₃) would render the benzene ring highly electron-deficient, potentially enhancing its reactivity toward nucleophiles.
Comparative Analysis with Related Compounds
The following table presents a comparative analysis of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene with structurally related compounds from the available research:
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient, scalable synthetic routes to 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene. Potential approaches might include investigating green chemistry methodologies, catalytic processes for selective functionalization, and one-pot synthetic strategies to streamline preparation.
Biological Evaluation
Given the precedent of biological activity in related fluorinated compounds, comprehensive screening of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene against various biological targets would be valuable. Particular attention might be paid to antimicrobial, anticancer, and enzyme inhibition activities, following the promising results observed with structurally related compounds .
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